4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole: is an organoboron compound that features a pyrazole ring and a boronic ester group
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole typically involves the following steps:
-
Borylation Reaction: The starting material, 3-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene, is subjected to a Suzuki-Miyaura cross-coupling reaction with 1H-pyrazole-4-boronic acid. This reaction is typically carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in a solvent like tetrahydrofuran or dimethylformamide .
-
Purification: The crude product is purified using column chromatography to obtain the desired compound with high purity.
Industrial Production Methods:
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
-
Suzuki-Miyaura Cross-Coupling Reaction: This compound can undergo Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form biaryl or styrene derivatives .
-
Oxidation and Reduction: The boronic ester group can be oxidized to form the corresponding boronic acid or reduced to form the borane derivative .
-
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization .
Common Reagents and Conditions:
Palladium Catalysts: Palladium(II) acetate, tetrakis(triphenylphosphine)palladium(0)
Bases: Potassium carbonate, sodium hydroxide
Solvents: Tetrahydrofuran, dimethylformamide, ethanol
Major Products Formed:
Biaryl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions
Boronic Acids: Formed through oxidation of the boronic ester group
Functionalized Pyrazoles: Formed through substitution reactions on the pyrazole ring
Scientific Research Applications
Chemistry:
Biology and Medicine:
Drug Development: The pyrazole ring is a common pharmacophore in medicinal chemistry, and this compound can serve as a building block for the synthesis of bioactive molecules.
Industry:
Mechanism of Action
The mechanism of action of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole is primarily based on its ability to participate in various chemical reactions. The boronic ester group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The pyrazole ring can interact with biological targets, such as enzymes and receptors, through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic Acid: Similar boronic ester group but lacks the pyrazole ring.
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: Similar structure but with a methyl group on the pyrazole ring.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl Alcohol: Similar boronic ester group but with a benzyl alcohol moiety.
Uniqueness:
The uniqueness of 4-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-pyrazole lies in its combination of a boronic ester group and a pyrazole ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable building block for the synthesis of complex molecules.
Properties
Molecular Formula |
C15H19BN2O2 |
---|---|
Molecular Weight |
270.14 g/mol |
IUPAC Name |
4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole |
InChI |
InChI=1S/C15H19BN2O2/c1-14(2)15(3,4)20-16(19-14)13-7-5-6-11(8-13)12-9-17-18-10-12/h5-10H,1-4H3,(H,17,18) |
InChI Key |
LZVAIDIQNBTCAB-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C3=CNN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.